Cas no 1787261-03-3 ([4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester)

[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester is a protected carbamate derivative featuring a tert-butyloxycarbonyl (Boc) group and a tertiary alcohol moiety. This compound is primarily utilized in organic synthesis as an intermediate for the construction of more complex molecules, particularly in pharmaceutical and agrochemical research. The Boc group offers stability under basic conditions while remaining cleavable under acidic conditions, enabling selective deprotection strategies. The hydroxyl-functionalized aromatic ring provides a versatile handle for further derivatization. Its structural features make it valuable for peptide coupling reactions, protecting group chemistry, and the synthesis of bioactive compounds requiring controlled functional group manipulation. The compound is typically handled under inert conditions to preserve its integrity.
[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester structure
1787261-03-3 structure
Product Name:[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester
CAS No:1787261-03-3
MF:C14H21NO3
MW:251.321444272995
MDL:MFCD30735824
CID:4778708
PubChem ID:117381495
Update Time:2026-02-27

[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • [4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester
    • SB34372
    • OC(C)(C)C1=CC=C(C=C1)NC(OC(C)(C)C)=O
    • tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate
    • [4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid t-butyl ester
    • BS-45080
    • [4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamicacidtert-butylester
    • MFCD30735824
    • EN300-1878272
    • DB-097029
    • tert-Butyl(4-(2-hydroxypropan-2-yl)phenyl)carbamate
    • tert-butyl N-[4-(2-Hydroxypropan-2-yl)phenyl]carbamate
    • E82566
    • CS-0254179
    • 1787261-03-3
    • MDL: MFCD30735824
    • Inchi: 1S/C14H21NO3/c1-13(2,3)18-12(16)15-11-8-6-10(7-9-11)14(4,5)17/h6-9,17H,1-5H3,(H,15,16)
    • InChI Key: ZFUNXHSYOGKUQA-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1)C(C)(C)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 251.15214353g/mol
  • Monoisotopic Mass: 251.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.6

[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester Pricemore >>

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[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:1787261-03-3)[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester
Order Number:A1028505
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:36
Price ($):184.0
Email:sales@amadischem.com

Additional information on [4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester

Introduction to [4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester (CAS No. 1787261-03-3)

[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester (CAS No. 1787261-03-3) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Tert-butyl (4-(1-hydroxy-1-methylpropyl)phenyl)carbamate, has garnered attention due to its potential applications in the development of novel therapeutic agents. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

The chemical structure of [4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester is characterized by a tert-butyl carbamate group attached to a phenyl ring substituted with a 1-hydroxy-1-methylpropyl group. This unique structural arrangement confers specific properties that make it a valuable candidate for various pharmaceutical applications. The tert-butyl carbamate group is known for its ability to enhance the stability and solubility of the compound, while the substituted phenyl ring contributes to its biological activity.

The synthesis of [4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester can be achieved through several routes, each with its own advantages and challenges. One common method involves the reaction of 4-(1-hydroxy-1-methylpropyl)aniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction typically proceeds under mild conditions and yields the desired product in good purity and yield. Alternative synthetic pathways may involve the use of different protecting groups or catalysts to optimize the reaction conditions and improve the overall efficiency of the synthesis.

In terms of biological activity, [4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester has shown promising results in various preclinical studies. Recent research has focused on its potential as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, it has been investigated for its anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

The pharmacokinetic properties of [4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester have also been studied extensively. These properties are crucial for understanding how the compound behaves in biological systems and for optimizing its therapeutic potential. Research has shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development. Specifically, it has been found to have good oral bioavailability and a reasonable half-life, making it suitable for chronic administration.

Clinical trials are an essential step in evaluating the safety and efficacy of new drugs. While [4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester is still in the early stages of development, preliminary clinical data have been encouraging. Phase I trials have demonstrated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings have paved the way for further clinical investigations to explore its potential therapeutic applications.

In conclusion, [4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester (CAS No. 1787261-03-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable biological activities, and promising pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, contributing to advancements in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1787261-03-3)[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid tert-butyl ester
A1028505
Purity:99%
Quantity:1g
Price ($):184.0
Email